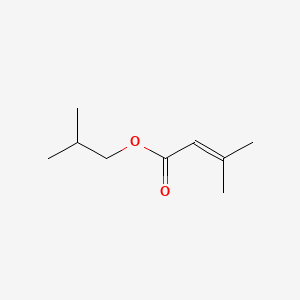
Isobutyl 3-methyl-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 3-methyl-2-butenoate is an organic compound with the molecular formula C9H16O2This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl 3-methyl-2-butenoate can be synthesized through the esterification of 3-methyl-2-butenoic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 3-methyl-2-butenoic acid with isobutanol under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Hydrogenation: Addition of hydrogen to the double bond in the presence of a catalyst.
Oxidation: Reaction with oxidizing agents to form corresponding acids or alcohols.
Substitution: Replacement of the ester group with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium or platinum are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Conditions vary depending on the desired product, but may include the use of strong acids or bases.
Major Products Formed
Hydrogenation: Saturated esters.
Oxidation: Carboxylic acids or alcohols.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Isobutyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mecanismo De Acción
The mechanism of action of isobutyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The double bond in the compound also allows for addition reactions, which can modify its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Isobutyl 2-butenoate: Similar structure but with the double bond in a different position.
Methyl 3-methyl-2-butenoate: Similar ester but with a different alkyl group.
Butyl 3-methyl-2-butenoate: Similar ester but with a different alcohol component.
Uniqueness
Isobutyl 3-methyl-2-butenoate is unique due to its specific ester group and the position of the double bond, which confer distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
30434-54-9 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-methylpropyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-9(10)11-6-8(3)4/h5,8H,6H2,1-4H3 |
Clave InChI |
OORIYKITSHAVJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















